Ethyl 5-chloro-1H-1,2,4-triazole-3-carboxylate
Overview
Description
Ethyl 5-chloro-1H-1,2,4-triazole-3-carboxylate is a chemical compound belonging to the class of triazoles, which are five-membered heterocyclic compounds containing three nitrogen atoms
Mechanism of Action
Target of action
1,2,4-Triazole derivatives have been found to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities . The specific target of action would depend on the specific derivative and its functional groups.
Mode of action
The mode of action of 1,2,4-triazole derivatives can vary greatly depending on the specific compound and its biological activity. For example, some antiviral 1,2,4-triazole derivatives inhibit viral replication by targeting specific proteins in the virus .
Biochemical pathways
The biochemical pathways affected by 1,2,4-triazole derivatives would depend on their specific biological activity. For instance, anticancer 1,2,4-triazole derivatives might affect pathways related to cell proliferation and apoptosis .
Pharmacokinetics
The ADME properties of 1,2,4-triazole derivatives can vary greatly depending on the specific compound. Some general properties of this class of compounds include high GI absorption and low BBB permeability .
Result of action
The result of action of 1,2,4-triazole derivatives can vary greatly depending on their specific biological activity. For example, anticancer 1,2,4-triazole derivatives might result in the death of cancer cells .
Action environment
The action, efficacy, and stability of 1,2,4-triazole derivatives can be influenced by various environmental factors, such as temperature, pH, and the presence of other compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-chloro-1H-1,2,4-triazole-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl chloroacetate with hydrazine hydrate to form ethyl hydrazinoacetate, which is then reacted with carbon disulfide and potassium hydroxide to yield the desired triazole compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-chloro-1H-1,2,4-triazole-3-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The triazole ring can participate in redox reactions, although these are less common.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions typically involve the use of a base, such as sodium hydroxide or potassium carbonate, in an organic solvent.
Hydrolysis: Acidic or basic conditions can be used, with reagents such as hydrochloric acid or sodium hydroxide.
Major Products
Substitution Reactions: Products include various substituted triazoles, depending on the nucleophile used.
Hydrolysis: The major product is 5-chloro-1H-1,2,4-triazole-3-carboxylic acid.
Scientific Research Applications
Ethyl 5-chloro-1H-1,2,4-triazole-3-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical compounds, including antifungal and antibacterial agents.
Materials Science: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Biological Studies: It serves as a tool for studying the biological activity of triazole derivatives and their interactions with biological targets.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 5-chloro-1H-1,2,3-triazole-4-carboxylate
- Ethyl 5-chloro-1H-1,2,3-triazole-3-carboxylate
- Ethyl 5-chloro-1H-1,2,4-triazole-4-carboxylate
Uniqueness
Ethyl 5-chloro-1H-1,2,4-triazole-3-carboxylate is unique due to its specific substitution pattern and the presence of the ester group, which can be further modified to create a variety of derivatives. This versatility makes it a valuable compound in synthetic chemistry and drug development .
Properties
IUPAC Name |
ethyl 5-chloro-1H-1,2,4-triazole-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6ClN3O2/c1-2-11-4(10)3-7-5(6)9-8-3/h2H2,1H3,(H,7,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBHBIABCHFSRAJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NNC(=N1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30680899 | |
Record name | Ethyl 5-chloro-1H-1,2,4-triazole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30680899 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
774608-88-7 | |
Record name | Ethyl 5-chloro-1H-1,2,4-triazole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30680899 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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